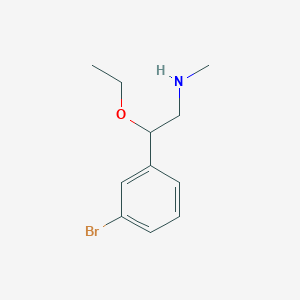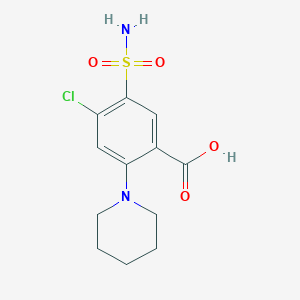
1,3,5,7,2,4,6,8-Tetrathiatetrazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,2,4,6,8-Tetrathiatetrazocine is a heterocyclic compound with the molecular formula H₄N₄S₄ It is also known by its systematic name, tetrasulfur tetraimide This compound is characterized by a unique ring structure consisting of alternating sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7,2,4,6,8-Tetrathiatetrazocine can be synthesized through several methods. One common approach involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
S2Cl2+4NH3→H4N4S4+2HCl
Industrial Production Methods
Industrial production of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,2,4,6,8-Tetrathiatetrazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfur-nitrogen compounds.
Reduction: Reduction reactions can lead to the formation of simpler sulfur and nitrogen-containing species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the ring structure with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides and nitrogen oxides, while reduction can produce simpler sulfur and nitrogen compounds.
Scientific Research Applications
1,3,5,7,2,4,6,8-Tetrathiatetrazocine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sulfur-nitrogen compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with other molecules, leading to the formation of new compounds. These interactions can affect biological processes and chemical reactions, making it a versatile compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrathia-2,4,6,8-tetrazocine: A similar compound with a slightly different ring structure.
1,3,5,7-Tetraaza-2,4,6,8-tetrathiatetrazocine: Another related compound with variations in the arrangement of sulfur and nitrogen atoms.
Uniqueness
1,3,5,7,2,4,6,8-Tetrathiatetrazocine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinctive chemical properties
Properties
CAS No. |
293-40-3 |
|---|---|
Molecular Formula |
H4N4S4 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1,3,5,7,2,4,6,8-tetrathiatetrazocane |
InChI |
InChI=1S/H4N4S4/c1-5-2-7-4-8-3-6-1/h1-4H |
InChI Key |
YIQZHKDHKHROLE-UHFFFAOYSA-N |
Canonical SMILES |
N1SNSNSNS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)
![2-amino-1-(2-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120495.png)

![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)




![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)





